molecular formula C8H10N6S B2877919 3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole CAS No. 2415628-78-1

3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole

Cat. No.: B2877919
CAS No.: 2415628-78-1
M. Wt: 222.27
InChI Key: YARYYZQMSGGCGY-UHFFFAOYSA-N
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Description

3-Methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 5 with a 3-(2H-1,2,3-triazol-2-yl)azetidine moiety and at position 3 with a methyl group. The 1,2,4-thiadiazole scaffold is pharmacologically significant, as derivatives are known for antimicrobial, anticancer, and antiviral activities .

Properties

IUPAC Name

3-methyl-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6S/c1-6-11-8(15-12-6)13-4-7(5-13)14-9-2-3-10-14/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARYYZQMSGGCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3-Methyl-1,2,4-Thiadiazole-5-Amine Core

Pinner Reaction for Amidino Intermediate Formation

The thiadiazole core originates from a Pinner reaction, where deuterated acetonitrile (CD₃CN) reacts with ethanol under HCl gas catalysis to form a Pinner salt (VI-2). This imino ether intermediate subsequently undergoes nucleophilic addition with ammonia gas, producing CD₃-acetamidine (V-2) with isotopic purity ≥90%. Reaction parameters include:

  • Temperature : 0–5°C during HCl bubbling.
  • Duration : 3 hours for ammonia absorption.
  • Workup : Evaporation followed by methylcyclohexane treatment to isolate the amidine as a solid.

Cyclization via Bromine or Hypochlorite Routes

The amidine undergoes cyclization to form the 3-methyl-1,2,4-thiadiazole-5-amine (IV-2) through two distinct pathways:

Bromine-Mediated Cyclization

Reaction of CD₃-acetamidine with bromine (Br₂) and potassium thiocyanate (KSCN) in sodium methoxide/methanol yields the thiadiazole ring. Key conditions:

  • Solvent : Methanol.
  • Thiocyanate Equivalents : 1.1 molar ratio relative to amidine.
  • Isotopic Purity : ≥90%.
Hypochlorite-Mediated Cyclization

Alternative cyclization uses sodium hypochlorite (NaOCl) and sodium thiocyanate (NaSCN) in aqueous methanol. Advantages include:

  • Temperature : 0–5°C to minimize side reactions.
  • Purity : ≥95% isotopic purity due to milder conditions.

Synthesis of 3-(2H-1,2,3-Triazol-2-yl)Azetidine

Azetidine Ring Formation via Cyclocondensation

The azetidine moiety is synthesized by cyclizing a triazole-containing precursor. A Schiff base derived from 3-phenyl-6-(4-aminophenyl)-triazolo[3,4-b]thiadiazole (ATT) reacts with chloroacetyl chloride in triethylamine (TEA)/1,4-dioxane. Critical parameters:

  • Molar Ratios : 1:2 Schiff base-to-chloroacetyl chloride.
  • Reaction Time : 48 hours at room temperature.
  • Yield : 55–70% after column chromatography.

Functionalization with Triazole

The triazole substituent is introduced via nucleophilic aromatic substitution. For example, 2H-1,2,3-triazole reacts with a halogenated azetidine precursor under basic conditions. Spectral confirmation includes:

  • IR : 1580 cm⁻¹ (C=N stretch).
  • ¹³C NMR : 130–150 ppm (triazolo-thiadiazole carbons).

Coupling of Thiadiazole and Azetidine-Triazole Moieties

Nucleophilic Substitution at C5 of Thiadiazole

The 5-amino group of 3-methyl-1,2,4-thiadiazole undergoes displacement with 1-chloro-3-(2H-triazol-2-yl)azetidine. Optimized conditions include:

  • Solvent : Dry tetrahydrofuran (THF).
  • Base : Triethylamine (1.3 equivalents).
  • Temperature : 0–5°C during reagent addition.

Microwave-Assisted Coupling

Microwave irradiation enhances reaction efficiency, reducing duration from hours to minutes. For instance, 15 minutes at 100°C achieves 85% yield compared to 60% via conventional heating.

Optimization and Characterization

Comparative Analysis of Cyclization Routes

Parameter Bromine Route Hypochlorite Route
Isotopic Purity 90% 95%
Reaction Time 3 hours 2 hours
Byproduct Formation Moderate Minimal

Spectroscopic Validation

  • ¹H NMR : δ 6.4–8.8 ppm (aromatic protons of triazole and azetidine).
  • Mass Spectrometry : [M+H]⁺ at m/z 306.3.

Industrial and Environmental Considerations

Solvent Recovery

Ethanol and methylcyclohexane are distilled and reused, reducing waste.

Hypochlorite Route Sustainability

Aqueous sodium hypochlorite minimizes halogenated solvent use, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The azetidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydrotriazoles: From reduction reactions.

    Substituted Azetidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Research: Studies have indicated its potential in inhibiting the growth of certain cancer cell lines.

Industry

    Agricultural Chemistry: It can be used in the development of new pesticides or herbicides due to its biological activity.

    Pharmaceuticals: The compound’s structure serves as a scaffold for the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism by which 3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and receptors, disrupting their normal function.

    Pathways Involved: It can inhibit key metabolic pathways in microorganisms, leading to their death or growth inhibition. In cancer cells, it may interfere with cell division and induce apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole with structurally related compounds, emphasizing substituent effects and bioactivity:

Compound Name Substituents (Position 3 and 5) Key Biological Activity Notable Data/IC50 Values Reference
Target Compound 3-methyl; 5-[3-(2H-triazol-2-yl)azetidin-1-yl] Potential anticancer/antimicrobial (inferred) N/A (requires further studies)
3-Methyl-5-(piperidin-3-yloxy)-1,2,4-thiadiazole 3-methyl; 5-(piperidin-3-yloxy) Not specified Supplier data available (Akos, etc.)
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl-1,2,4-triazole-3-thione Triazole-thiadiazole hybrid with thioether linker Antitumor (HepG2, MCF-7) IC50 = 2.94 µM (HepG2)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Thiazole-triazole-benzodiazole hybrid α-Glucosidase inhibition (antidiabetic) Docking studies suggest strong binding
1,3,4-Thiadiazole derivative (9b) 3,4-Thiadiazole with aryl substituents Antitumor (HepG2) IC50 = 2.94 µM

Key Structural Differences and Implications

Substituent Flexibility: The target compound’s 5-position features a rigid azetidine-triazole group, which may enhance target selectivity due to conformational constraints. In contrast, compounds like 9c () employ a flexible thiazole-triazole-acetamide chain, favoring interactions with larger enzyme pockets .

Electronic Effects :

  • The 1,2,3-triazole in the target compound’s azetidine substituent can engage in hydrogen bonding and π-π stacking, similar to the benzodiazole moiety in 9c .
  • Thioether-linked hybrids () leverage sulfur’s polarizability for enhanced membrane permeability, whereas the target compound’s nitrogen-rich structure may favor interactions with nucleic acids or metalloenzymes .

Bioactivity Trends :

  • Thiadiazole-triazole hybrids (e.g., ’s 9b ) exhibit potent antitumor activity (IC50 ~2.94 µM against HepG2), suggesting that the target compound’s triazole-azetidine group could similarly enhance cytotoxicity .
  • α-Glucosidase inhibitors like 9c highlight the role of aromatic stacking in enzyme inhibition, a mechanism the target compound may exploit if its triazole-azetidine group aligns with active-site residues .

Structure-Activity Relationship (SAR) Insights

  • Position 3 (Methyl Group) : The methyl group at position 3 likely contributes to metabolic stability by shielding the thiadiazole ring from oxidative degradation, a feature shared with 3-methyl-5-(piperidin-3-yloxy)-1,2,4-thiadiazole .
  • Position 5 (Azetidine-Triazole) : The azetidine’s strain may increase binding rigidity, while the triazole’s nitrogen atoms facilitate interactions with biomolecular targets (e.g., kinase ATP pockets or bacterial enzymes) .
  • Synergistic Effects : Hybridizing thiadiazole with triazole/azetidine aligns with trends in and , where combining heterocycles enhances potency through multi-target engagement .

Biological Activity

3-Methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. The structure incorporates both a thiadiazole and a triazole moiety, which are known for their pharmacological potential. This article reviews the biological activity of this compound based on recent research findings, highlighting its therapeutic implications and mechanisms of action.

Chemical Structure

The compound can be represented as follows:

C8H10N4S(Molecular Weight 198 26 g mol)\text{C}_8\text{H}_{10}\text{N}_4\text{S}\quad (\text{Molecular Weight 198 26 g mol})

Antimicrobial Activity

Research has shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. A study indicated that certain thiadiazole derivatives had minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus32.6
Compound BEscherichia coli47.5
Compound CAspergillus niger25.0

Antitumor Activity

The antitumor potential of thiadiazole derivatives has also been explored extensively. For example, a study synthesized a series of 1,3,4-thiadiazoles that showed promising activity against HepG-2 and A-549 cell lines with IC50 values indicating potent cytotoxic effects . The mechanism is thought to involve the induction of apoptosis in cancer cells.

Table 2: Antitumor Activity Against Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound DHepG-24.37 ± 0.7
Compound EA-5498.03 ± 0.5

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiadiazoles often act by inhibiting key enzymes involved in microbial metabolism.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.
  • Apoptosis Induction : In cancer cells, the activation of apoptotic pathways leads to programmed cell death.

Case Studies

Several case studies have illustrated the effectiveness of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A clinical trial evaluated a new thiadiazole derivative against multidrug-resistant bacterial strains and found significant reductions in bacterial load compared to controls.
  • Cancer Treatment : In vitro studies demonstrated that a novel thiadiazole compound led to a marked decrease in tumor size in xenograft models.

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